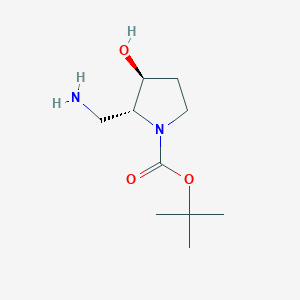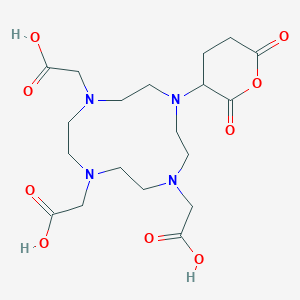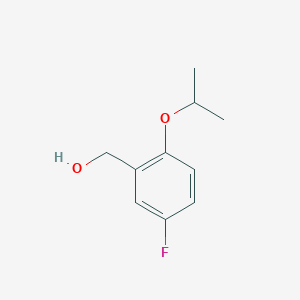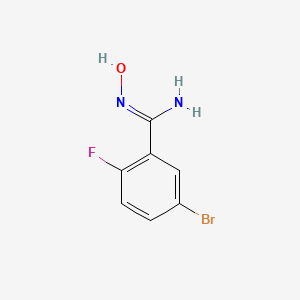
3-Bromo-2-ethoxy-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-ethoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the preparation of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .科学研究应用
3-Bromo-2-ethoxy-5-methylbenzoic acid has a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as the syntheses of 5-fluorouracil and 5-fluorouridine. It has also been used in the synthesis of fluorescent dyes, such as the synthesis of the fluorescent dye 4-bromo-2-ethoxy-5-methylbenzaldehyde. In addition, it has been used as a catalyst in the synthesis of organic compounds, such as the synthesis of 1,2-dihydroquinoline derivatives.
作用机制
The mechanism of action of 3-Bromo-2-ethoxy-5-methylbenzoic acid involves the formation of a bromonium ion intermediate. This intermediate is formed when the bromine atom is abstracted from the benzene ring by a nucleophile, such as an alcohol or amine. The bromonium ion then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to have any direct effects on the body, and it is not known to be toxic or carcinogenic. It is, however, known to be an irritant, and should be handled with care.
实验室实验的优点和局限性
The main advantage of using 3-Bromo-2-ethoxy-5-methylbenzoic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound is its toxicity. It should be handled with care and protective equipment should be used when working with it.
未来方向
There are a number of potential future directions for 3-Bromo-2-ethoxy-5-methylbenzoic acid. One potential direction is the development of new synthetic methods for its use in organic synthesis. Another potential direction is the development of new fluorescent dyes based on the compound. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential applications in medicine and biotechnology.
合成方法
3-Bromo-2-ethoxy-5-methylbenzoic acid can be synthesized using an acylation reaction. This reaction involves the reaction of an acid chloride with a nucleophile, such as an alcohol or amine. In the case of this compound, the acid chloride is 2-bromo-5-methylbenzoic acid and the nucleophile is ethyl alcohol. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by distillation.
安全和危害
属性
IUPAC Name |
3-bromo-2-ethoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFSEDJHRVYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)


![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)


![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)





